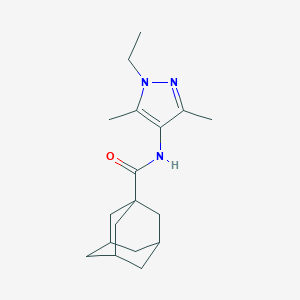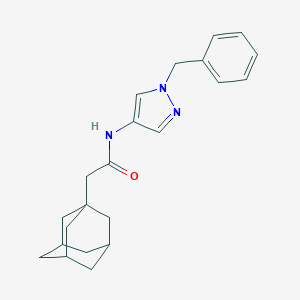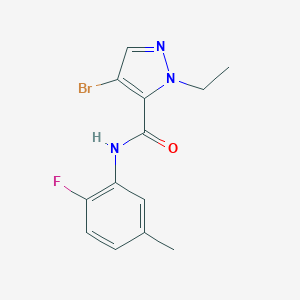![molecular formula C20H17ClN2O2 B280252 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide](/img/structure/B280252.png)
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide involves the inhibition of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDAC activity, this compound can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit HDAC activity, making it a useful tool for studying gene expression regulation. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide. One future direction is the development of this compound as a potential cancer therapy. Additionally, this compound has potential applications in the field of epigenetics, where it can be used to study gene expression regulation. Further research is also needed to optimize the synthesis and purification methods for this compound, as well as to develop new methods for detecting this compound in living cells.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, make it a valuable tool for studying cellular processes. Further research is needed to fully understand the potential applications of this compound and to develop new methods for using it in scientific research.
Méthodes De Synthèse
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide involves the reaction of 4-chlorobenzyl alcohol with 2-cyano-1-cyclopenten-1-ylamine in the presence of a base. This reaction yields the intermediate this compound, which can be purified through various methods, including crystallization and chromatography.
Applications De Recherche Scientifique
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting certain biomolecules in living cells.
Propriétés
Formule moléculaire |
C20H17ClN2O2 |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenoxy)methyl]-N-(2-cyanocyclopenten-1-yl)benzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-10-18(11-9-17)25-13-14-4-6-15(7-5-14)20(24)23-19-3-1-2-16(19)12-22/h4-11H,1-3,13H2,(H,23,24) |
Clé InChI |
GZQUZZSJYQMGKB-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
SMILES canonique |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)

![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
